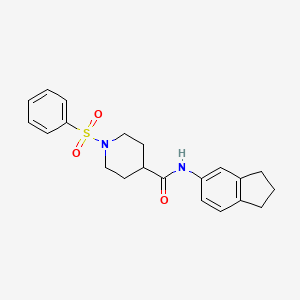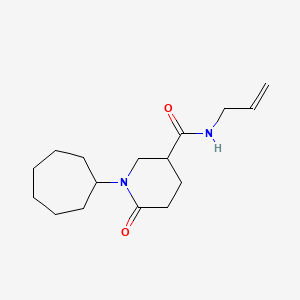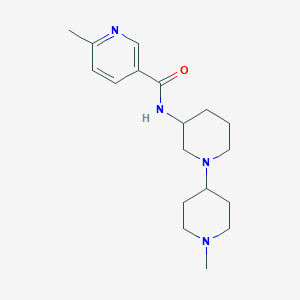
N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the late 1990s and has since been used extensively in scientific research to understand the role of dopamine receptors in various physiological and pathological conditions.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide acts as a selective antagonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex and limbic system of the brain. By blocking these receptors, N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognition. It has been shown to be effective in the treatment of disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for dopamine D4 receptors, which allows for more specific and targeted research. However, one limitation is that it may not accurately reflect the effects of dopamine D4 receptor antagonists in vivo, as it is only tested in vitro.
Zukünftige Richtungen
There are several future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is the role of dopamine D4 receptors in the development of addiction and substance abuse disorders. Another area of interest is the potential therapeutic use of N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in the treatment of other psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to understand the long-term effects of N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide on the brain and behavior.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with piperidine and phenylsulfonyl chloride, followed by the addition of N,N-dimethylformamide and triethylamine. The final product is obtained through recrystallization of the crude product.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used extensively in scientific research to study the role of dopamine D4 receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(22-19-10-9-16-5-4-6-18(16)15-19)17-11-13-23(14-12-17)27(25,26)20-7-2-1-3-8-20/h1-3,7-10,15,17H,4-6,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCOQEYVOOWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-tert-butyl-4-({[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6049549.png)
![4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide](/img/structure/B6049551.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B6049562.png)
![1-(cyclohexylmethyl)-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6049570.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049583.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B6049584.png)

![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(diethylamino)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6049593.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B6049601.png)
![methyl 1-({2-[4-(methoxycarbonyl)phenyl]-5-methyl-1,3-oxazol-4-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6049602.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(1H-indol-3-ylmethylene)propanohydrazide](/img/structure/B6049614.png)
![methyl N-{[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6049617.png)